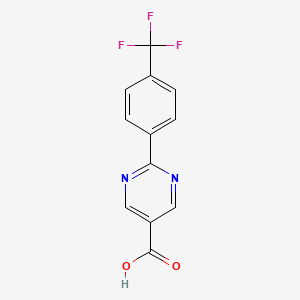

2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid

Description

2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a trifluoromethyl-substituted phenyl group at position 2 and a carboxylic acid moiety at position 3. This compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor antagonists .

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O2/c13-12(14,15)9-3-1-7(2-4-9)10-16-5-8(6-17-10)11(18)19/h1-6H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVZKLVMURWOQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid typically involves the reaction of 4-(Trifluoromethyl)benzaldehyde with a suitable pyrimidine precursor under controlled conditions. One common method involves the use of a base-catalyzed condensation reaction, where the aldehyde group of 4-(Trifluoromethyl)benzaldehyde reacts with the amino group of a pyrimidine derivative to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Pyrimidine N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures through various chemical reactions, including oxidation, reduction, and substitution.

Biology

- Enzyme Inhibition : Research indicates that this compound can inhibit enzymes critical for cellular processes. For example, it has shown potential in inhibiting dihydrofolate reductase and thymidylate synthase, which are vital for DNA synthesis in both bacterial and cancer cells .

Medicine

- Therapeutic Properties : The compound is being explored for its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may effectively suppress COX-2 activity, with IC50 values comparable to established drugs like celecoxib . Additionally, it has been evaluated for its antibacterial properties against strains such as E. coli and K. pneumoniae, demonstrating variable minimum inhibitory concentrations (MICs) depending on the specific derivative used.

Industry

- Agrochemicals Development : The unique properties of this compound make it suitable for developing agrochemicals, particularly those targeting specific biological pathways in pests without affecting mammals.

Antimicrobial Evaluation

A study conducted on various pyrimidine derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds structurally similar to 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid could serve as lead compounds in antibiotic development.

Enzyme Inhibition Studies

In vitro assays showed that this compound could inhibit enzymes involved in nucleotide metabolism. This inhibition is crucial for developing new therapeutic agents targeting bacterial infections and cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. The trifluoromethyl group enhances binding affinity, making it a promising candidate for therapeutic applications.

Table 1: Antibacterial Activity Against Various Strains

| Compound | Active Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This Compound | E. coli, K. pneumoniae | Variable |

| Related Pyrimidine Derivatives | B. cereus, M. smegmatis | <100 µg/mL |

Safety and Toxicity

The safety profile of this compound has been evaluated in various studies. While moderate toxicity was observed in some assays, the potential therapeutic benefits outweigh these risks when used at appropriate dosages.

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets through hydrophobic interactions and electron-withdrawing effects. This binding can inhibit the activity of enzymes or block receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid (CAS 777-43-5)

- Structure: Differs by an amino group (-NH₂) at position 4 instead of a phenyl group.

- Molecular Formula : C₆H₄F₃N₃O₂; Molecular Weight : 207.11 .

- Key Properties: The amino group increases nucleophilicity, making it reactive in cross-coupling or acylation reactions. Enhanced solubility in polar solvents compared to the phenyl-substituted analogue.

- Applications: Potential precursor for bioactive molecules due to its modifiable amino group .

4-Methyl-2-((3aR,5r,6aS)-5-(2-(Trifluoromethyl)phenyl)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyrimidine-5-carboxylic Acid (Compound 43)

- Structure : Features a bicyclic hexahydrocyclopenta[c]pyrrole substituent at position 2 .

- Key Properties: The rigid bicyclic structure enhances binding affinity to biological targets (e.g., Retinol Binding Protein 4 (RBP4)). Lower solubility due to increased hydrophobicity from the bicyclic system.

- Applications : Investigated as an RBP4 antagonist for treating age-related macular degeneration .

2-(Trifluoromethyl)-4-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic Acid

- Structure : Substituted with a trifluoromethylpyridinyl group at position 4.

- Molecular Weight : 337.05 (LCMS: m/z 338 [M+H]⁺) .

- Dual trifluoromethyl groups amplify electron-withdrawing effects, lowering pKa of the carboxylic acid.

- Applications : Patent applications suggest utility in agrochemicals or pharmaceuticals .

Ethyl 2-(Trifluoromethyl)pyrimidine-5-carboxylate (CAS 304693-64-9)

- Structure : Ethyl ester derivative of the carboxylic acid.

- Molecular Formula : C₈H₇F₃N₂O₂; Molecular Weight : 220.15 .

- Key Properties :

- Higher lipophilicity compared to the carboxylic acid, improving membrane permeability.

- The ester group serves as a prodrug moiety, hydrolyzable in vivo to the active acid form.

- Applications : Intermediate in synthesizing biologically active pyrimidines .

4-(Trifluoromethyl)-2-(Methylthio)pyrimidine-5-carboxylic Acid

- Structure : Contains a methylthio (-SMe) group at position 2.

- Key Properties: The methylthio group acts as a leaving group, enabling nucleophilic substitution reactions. Reduced stability under oxidative conditions compared to phenyl or amino analogues.

- Applications : Synthetic intermediate for functionalized pyrimidines .

Structural and Functional Analysis

Physicochemical Properties

| Compound | Solubility (Polarity) | logP | pKa (Carboxylic Acid) |

|---|---|---|---|

| 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid | Moderate (DMSO > Water) | 2.8 | ~3.1 |

| 4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | High (Water > DMSO) | 1.2 | ~2.8 |

| Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | Low (DMSO >> Water) | 3.5 | N/A (Ester) |

Biological Activity

The compound 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid has garnered attention in recent years due to its significant biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 268.20 g/mol. The trifluoromethyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to modulate specific metabolic pathways associated with inflammation and cancer progression. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The trifluoromethyl group contributes to the compound's reactivity and interaction with various biological targets .

Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory effects. In vitro studies have demonstrated its potency in inhibiting COX-2 activity:

| Compound | IC50 (μmol) | Standard Drug | IC50 (μmol) |

|---|---|---|---|

| This compound | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

Additionally, in vivo studies involving carrageenan-induced paw edema and cotton pellet-induced granuloma models have shown that this compound possesses anti-inflammatory effects similar to indomethacin, with ED50 values indicating effective dosages .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays against different cancer cell lines. Notably, it has shown efficacy against MCF-7 and MDA-MB-231 breast cancer cells:

| Compound | IC50 (μM) | Positive Control (5-FU) | IC50 (μM) |

|---|---|---|---|

| This compound | 1.75 - 9.46 | 5-Fluorouracil | 11.73 |

These results suggest that the compound not only inhibits cancer cell growth but also induces apoptosis, as evidenced by increased levels of caspase-9 in treated samples .

Case Studies

- In Vitro Studies : A study demonstrated that derivatives of pyrimidine, including the target compound, significantly reduced the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels in human cells, indicating a strong anti-inflammatory response .

- In Vivo Efficacy : In animal models, the compound exhibited a significant reduction in tumor size when administered alongside standard chemotherapy agents, suggesting a synergistic effect that warrants further investigation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid?

- Methodology : The compound is typically synthesized via a two-step process:

Suzuki-Miyaura Coupling : React a pyrimidine halide (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester) with 4-(trifluoromethyl)phenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) to form the ester intermediate .

Ester Hydrolysis : Treat the intermediate with NaOH in a mixed ethanol/water solvent system (1:1 ratio), followed by acidification with HCl to yield the carboxylic acid .

- Key Validation : LCMS (e.g., m/z 338 [M+H]⁺) and HPLC retention time analysis (e.g., 1.26 minutes under SMD-TFA05 conditions) confirm product identity and purity .

Q. How is the compound structurally characterized post-synthesis?

- Methodology :

- X-ray Crystallography : Resolve crystal structures using programs like SHELXL for precise bond-length/angle measurements. Similar pyrimidine derivatives (e.g., 2-[(4-chlorobenzyl)sulfanyl]-substituted analogs) have been validated this way .

- Multinuclear NMR : ¹H, ¹³C, and ¹⁹F NMR confirm regiochemistry and trifluoromethyl group integrity. Fluorine NMR is critical for detecting trifluoromethyl substituents .

Q. What purification techniques are effective for isolating the compound?

- Methodology :

- Liquid-Liquid Extraction : Post-hydrolysis, extract impurities using ethyl acetate, followed by drying over MgSO₄ .

- Recrystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) to isolate high-purity crystals.

Advanced Research Questions

Q. How can low yields during ester hydrolysis be optimized?

- Methodology :

- Reaction Monitoring : Track hydrolysis completion via TLC or HPLC. Adjust NaOH stoichiometry (e.g., 2:1 molar ratio of NaOH to ester) to minimize unreacted starting material .

- Solvent Optimization : Increase water content to enhance solubility of the sodium carboxylate intermediate.

Q. What strategies improve regioselectivity in Suzuki coupling for pyrimidine derivatives?

- Methodology :

- Catalyst Tuning : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos) to reduce steric hindrance and favor coupling at the pyrimidine’s 4-position .

- Pre-activation of Boronic Acid : Treat the boronic acid with pinacol to form a stable boronate ester, enhancing reactivity .

Q. How are computational methods applied to design derivatives with enhanced bioactivity?

- Methodology :

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites for functionalization (e.g., adding electron-withdrawing groups to the phenyl ring) .

- Molecular Dynamics (MD) Simulations : Predict binding stability in target proteins (e.g., kinase enzymes) by modeling interactions between the trifluoromethyl group and hydrophobic pockets .

Q. How to resolve discrepancies between experimental and theoretical spectroscopic data?

- Methodology :

- Cross-Validation : Compare experimental ¹H NMR shifts with computed values (e.g., using Gaussian09). For example, trifluoromethyl groups show distinct ¹⁹F shifts (-60 to -70 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C₁₂H₇F₃N₂O₂ for the target compound) .

Key Challenges & Solutions

- Impurity Profile : By-products from incomplete coupling (e.g., unreacted boronic acid) are removed via silica gel chromatography (hexane/ethyl acetate gradient) .

- Acid Stability : The trifluoromethyl group’s electron-withdrawing effect enhances carboxylic acid acidity, requiring storage in inert atmospheres to prevent decarboxylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.